5-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}thiophene-2-carboxylic acid
Description
Its molecular formula is C₁₄H₁₉NO₄S, with a molecular weight of 297.37 g/mol . The tert-butoxycarbonyl (Boc) group serves as a protective group for the pyrrolidine nitrogen, enhancing stability during synthetic processes. This compound is cataloged as a building block in pharmaceutical research, indicating its utility in drug discovery .
Key structural features include:
- Thiophene backbone: A five-membered aromatic ring with sulfur.
- Boc-protected pyrrolidine: Introduces conformational rigidity and protects the amine during synthesis.
Predicted physicochemical properties include collision cross-section (CCS) values for adducts such as [M+H]⁺ (170.2 Ų) and [M-H]⁻ (169.4 Ų), critical for mass spectrometry characterization .
Properties
IUPAC Name |
5-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-8-4-5-9(15)10-6-7-11(20-10)12(16)17/h6-7,9H,4-5,8H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVWWZSFTTXBDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC=C(S2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1103394-61-1 | |
| Record name | 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}thiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the pyrrolidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Thiophene Ring Functionalization: The thiophene ring is functionalized with the pyrrolidine-Boc moiety through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Free amine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiophene derivatives, including those similar to 5-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}thiophene-2-carboxylic acid. For example, compounds incorporating thiophene rings have shown promising activity against various cancer cell lines, indicating that the structural characteristics of this compound may contribute to similar effects.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 10 | Apoptosis induction |
| Compound B | A549 (Lung Cancer) | 15 | Cell cycle arrest |
| 5-{1-[...]} | TBD | TBD | TBD |
Neuroprotective Effects
The pyrrolidine structure is often associated with neuroprotective properties. Compounds similar to this compound have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases.
Synthesis of Derivatives
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions: Utilizing thiophene derivatives with carboxylic acids under acidic conditions.
- Functionalization Techniques: Modifying the pyrrolidine ring to enhance biological activity or solubility.
These synthetic routes are essential for producing analogs with improved pharmacological profiles.
Enzyme Inhibition Studies
Thiophene derivatives have been explored as enzyme inhibitors, particularly in the context of metabolic diseases and cancer. The unique structure of this compound allows for interactions with various biological targets, potentially leading to the development of new therapeutic agents.
Antimicrobial Activity
Preliminary studies suggest that compounds containing thiophene rings exhibit antimicrobial properties. This opens avenues for research into their use as antibacterial or antifungal agents.
Case Study 1: Anticancer Activity
A study conducted on a series of thiophene derivatives demonstrated that compounds with structural similarities to this compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values ranging from 10 to 20 µM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Neuroprotective Effects
In vitro studies evaluated the neuroprotective effects of pyrrolidine-containing thiophenes on SH-SY5Y neuroblastoma cells subjected to oxidative stress. Results indicated that these compounds could significantly reduce cell death and ROS production, suggesting their potential in treating neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 5-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring and thiophene moiety can interact with enzymes or receptors, modulating their activity. The Boc protecting group can be removed to expose the amine functionality, which may further interact with biological molecules.
Comparison with Similar Compounds
5-[(tert-Butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic Acid
- Structure: Fused thienopyrrole system with Boc protection on the pyrrole nitrogen and a carboxylic acid on the thiophene ring.
- Molecular Formula: C₁₂H₁₅NO₄S (MW: 269.32 g/mol).
- Key Differences: The fused ring system (thieno[2,3-c]pyrrole) increases planarity and rigidity compared to the non-fused thiophene-pyrrolidine system in the target compound. Reduced molecular weight due to fewer carbon atoms in the fused structure.
- Applications : Used in medicinal chemistry for its unique fused-ring scaffold, which may influence binding to enzymes or receptors .
5-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)thiophene-2-carboxylic Acid
- Structure : Features a six-membered tetrahydropyridine ring (Boc-protected) instead of pyrrolidine.
- Molecular Formula: Not explicitly provided, but estimated as C₁₅H₂₀NO₄S (MW: ~310.39 g/mol).
- Key Differences: The tetrahydropyridine ring introduces a larger, more flexible heterocycle compared to pyrrolidine. Potential differences in solubility and steric hindrance due to ring size.
- Synthetic Utility : Likely employed as a precursor for piperidine-based drug candidates .
5-{[(tert-Butoxy)carbonyl]amino}thiophene-2-carboxylic Acid
- Structure: Boc group attached directly to an amino substituent on the thiophene ring.
- Molecular Formula: C₁₀H₁₃NO₄S (MW: 243.28 g/mol).
- Key Differences :
- Replaces the pyrrolidine moiety with a simpler Boc-protected amine.
- Lacks the conformational restraint provided by the pyrrolidine ring.
- Applications : Functions as a carboxylic acid-bearing intermediate for coupling reactions .
5-(5-Methoxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic Acid
- Structure : Benzo[b]thiophene fused with a pyrrole ring, substituted with methoxy and carboxylic acid groups.
- Molecular Formula: C₁₄H₁₁NO₃S (MW: 273.31 g/mol).
- Key Differences :
- The benzo[b]thiophene system introduces aromatic bulk and lipophilicity.
- Methoxy group alters electronic properties compared to the Boc group.
- Biological Relevance : May exhibit enhanced binding to hydrophobic enzyme pockets .
Comparative Analysis Table
Key Research Findings and Implications
Synthetic Flexibility : The Boc group in the target compound allows for selective deprotection under acidic conditions, enabling modular synthesis of pyrrolidine-containing drugs .
Biological Activity : Thiophene-carboxylic acid derivatives are prevalent in kinase inhibitors and GPCR ligands. The pyrrolidine moiety may enhance target engagement through conformational pre-organization .
Physicochemical Properties : The CCS values (170–176 Ų for adducts) suggest moderate polarity, aligning with drug-like solubility and permeability .
Commercial Availability : Suppliers like Enamine Ltd. list similar compounds, underscoring their role in high-throughput screening and combinatorial chemistry .
Q & A
Q. Q1. What synthetic methodologies are commonly employed to prepare 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}thiophene-2-carboxylic acid?
Answer: The compound is synthesized via multi-step reactions:
Pyrrolidine Protection : The tert-butoxycarbonyl (Boc) group is introduced to the pyrrolidine ring using Boc anhydride under basic conditions (e.g., DMAP or triethylamine) to stabilize the amine during subsequent reactions .
Thiophene Functionalization : The Boc-protected pyrrolidine is coupled to the thiophene ring via Suzuki-Miyaura cross-coupling or nucleophilic substitution, depending on the substituent’s position .
Carboxylic Acid Formation : Oxidation of a methyl or aldehyde group on the thiophene ring (e.g., using KMnO₄ or Jones reagent) yields the carboxylic acid moiety .
Characterization Data (hypothetical based on analogous compounds):
Safety and Handling Protocols
Q. Q2. What safety precautions are critical when handling this compound in laboratory settings?
Answer:
- PPE Requirements : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of aerosols .
- Storage : Store at 2–8°C in a dry, inert environment to prevent Boc-group hydrolysis .
- Decomposition Risks : Thermal degradation releases carbon oxides and nitrogen oxides; avoid temperatures >150°C .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Reactivity Studies
Q. Q3. How does the Boc-protected pyrrolidine influence the electrophilic substitution reactivity of the thiophene ring?
Answer:
- Steric Hindrance : The bulky Boc group reduces reactivity at the pyrrolidine-adjacent positions, directing electrophiles (e.g., nitration, halogenation) to the thiophene’s 5-position .
- Methodology :
Stability Under Acidic/Basic Conditions
Q. Q4. What experimental strategies mitigate Boc-group deprotection during reactions involving the carboxylic acid moiety?
Answer:
- Acidic Conditions : Avoid strong acids (e.g., TFA, HCl). Use mild acids (e.g., acetic acid) for carboxylate activation .
- Basic Conditions : Employ weak bases (e.g., NaHCO₃) instead of NaOH to prevent Boc cleavage .
- Validation : Monitor Boc integrity via FTIR (loss of 1700 cm⁻¹ peak indicates deprotection) .
Applications in Medicinal Chemistry
Q. Q5. How is this compound utilized as a building block in drug discovery?
Answer:
- Peptide Mimetics : The Boc-pyrrolidine mimics proline residues, enabling conformational restraint in protease inhibitors .
- Methodology :
Analytical Method Development
Q. Q6. What chromatographic techniques resolve this compound from its synthetic byproducts?
Answer:
- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (70:30 to 50:50 gradient) at 1 mL/min. Retention time: ~12 min .
- TLC : Silica gel GF254, ethyl acetate/hexane (1:1); Rf ≈ 0.4 (visualized under UV 254 nm) .
Contradictions in Thermal Stability Data
Q. Q7. How can conflicting reports about thermal stability be reconciled?
Answer:
- DSC Analysis : Perform differential scanning calorimetry to identify decomposition onset (typically 150–170°C) .
- Mitigation : Use argon atmosphere during high-temperature reactions to suppress oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
